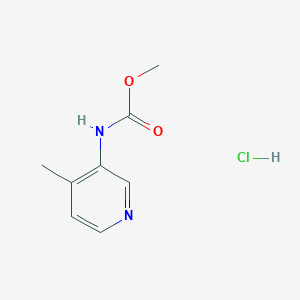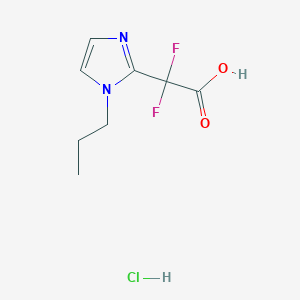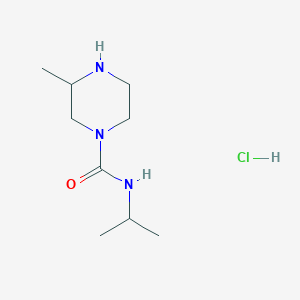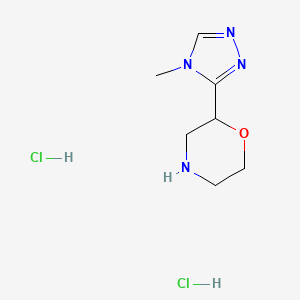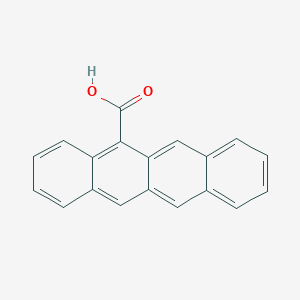
5-Tetracenecarboxylic acid
Descripción general
Descripción
5-Tetracenecarboxylic acid is a compound with the molecular formula C19H12O2 . It is also known by other names such as Tetracene-5-carboxylic acid . The molecular weight of this compound is 272.3 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Tetracenecarboxylic acid can be represented by the InChI stringInChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21) . The Canonical SMILES representation is C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O . Chemical Reactions Analysis
While specific chemical reactions involving 5-Tetracenecarboxylic acid are not detailed in the retrieved papers, it has been used in studies investigating mechanisms of triplet energy transfer .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Tetracenecarboxylic acid include a molecular weight of 272.3 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 37.3 Ų and a Heavy Atom Count of 21 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Medicinal Chemistry
5-Tetracenecarboxylic acid is a derivative of tetracene, a compound used in the synthesis of various heterocycles. In medicinal chemistry, similar compounds, specifically 5-substituted tetrazoles, serve as non-classical bioisosteres of carboxylic acids. They offer similar acidities but with increased lipophilicity and metabolic resistance, beneficial for drug design. This review on tetrazoles highlights their role in medicinal chemistry, including effects on pharmacokinetics and metabolism of drugs (Roh, Vávrová, & Hrabálek, 2012).
Hypolipidemic Applications
A study on 5-(Tetradecyloxy)-2-furancarboxylic acid, a fatty acid-like compound, found it to lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and fat content. This research suggests potential hypolipidemic applications of related carboxylic acid compounds (Parker, Kariya, Grisar, & Petrow, 1977).
Tetrazoles in Drug Synthesis
5-Substituted-1H-tetrazoles, often used as metabolism-resistant replacements for carboxylic acids in drug synthesis, are relevant in the context of 5-tetracenecarboxylic acid’s applications. This review provides insights into the medicinal chemistry of tetrazolic acids and their use in drug substances (Herr, 2002).
Biotechnological Applications
The biotechnological synthesis of compounds like 5-aminolevulinic acid, a key precursor in tetrapyrrole biosynthesis, indicates potential applications for 5-tetracenecarboxylic acid in medicine and agriculture. Biotechnological methods are gaining attention for their advantages over chemical synthesis (Jiang et al., 2022).
Pharmaceutical Applications
Recent developments in the synthesis of 5-substituted 1H-tetrazoles, which have applications in pharmaceuticals, are relevant to the broader context of carboxylic acid derivatives like 5-tetracenecarboxylic acid. These advancements in eco-friendly and efficient synthesis methods support their growing role in medicinal chemistry (Mittal & Awasthi, 2019).
Propiedades
IUPAC Name |
tetracene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYGYSSZOFILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tetracenecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



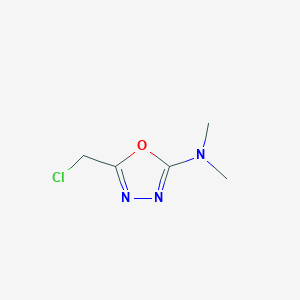


![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)
